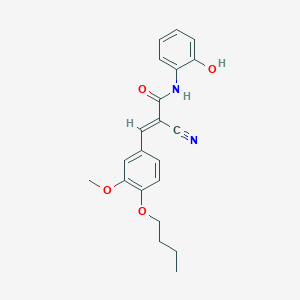![molecular formula C11H17NO2 B2712833 1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine CAS No. 1780912-57-3](/img/structure/B2712833.png)
1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine” consists of a phenyl group attached to a methanamine group via a dimethoxymethyl group . The InChI code for this compound is 1S/C10H15NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,7,11H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
One application involves the use of HPLC coupled with tandem mass spectrometry for the detection and quantification of phenethylamine derivatives, showcasing the compound's relevance in toxicology and forensic science. For instance, Poklis et al. (2014) developed an HPLC-MS/MS method for identifying and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a related compound, in serum and urine samples. This methodology underscores the importance of analytical techniques in diagnosing intoxication cases and understanding the pharmacokinetics of novel psychoactive substances (Poklis et al., 2014).
Radioligand Binding Assays for Receptor Affinity Studies
Receptor affinity and functional assays are crucial for understanding the interaction of compounds like 1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine with various neurotransmitter systems. For example, the synthesis and evaluation of radiolabeled compounds for PET imaging of serotonin receptors have been explored to understand their potential in neuroimaging and studying receptor dynamics in vivo. Herth et al. (2012) evaluated [(11)C]2-(2',6'-dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine ([(11)C]Cimbi-806) for imaging brain serotonin 7 (5-HT(7)) receptors with PET, highlighting the application of such compounds in neuropharmacological research (Herth et al., 2012).
Antitumor Activity and DNA Interaction Studies
The interaction with DNA and antitumor activity of metal complexes derived from Schiff base ligands, including phenylalkylamines, has been investigated for their potential therapeutic applications. Ruiz et al. (2006) studied Pd(II) and Pt(II) complexes with anions of model nucleobases and found significant antitumor activity and DNA-binding affinity, suggesting the potential of such compounds in chemotherapy (Ruiz et al., 2006).
Synthesis and Biological Activity in Psychiatric Disorders
Research into the synthesis and biological activity of phenethylamine derivatives extends into exploring their therapeutic potential in treating psychiatric disorders. Compounds like psilocybin and MDMA have been researched for their efficacy in treating conditions such as PTSD and depression, indicating the broader applicability of phenethylamine derivatives in medicinal chemistry and psychiatry (Mithoefer, Grob, & Brewerton, 2016).
Properties
IUPAC Name |
1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-8-9-6-4-5-7-10(9)11(13-2)14-3/h4-7,11-12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDNKPMJUGKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2712751.png)

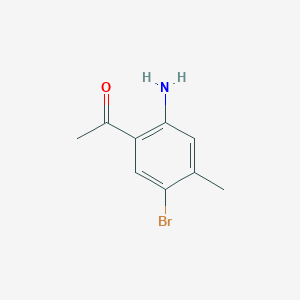
![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)
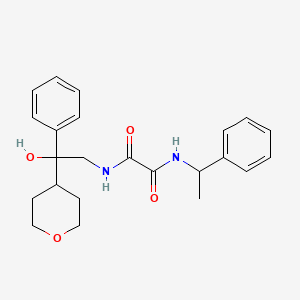
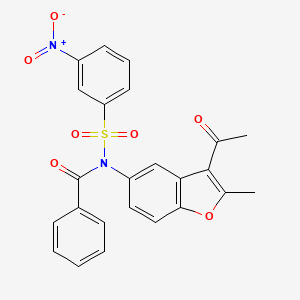

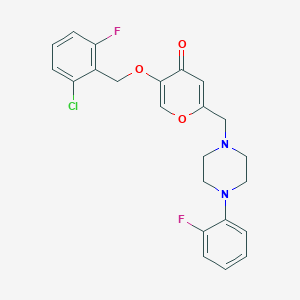
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2712764.png)

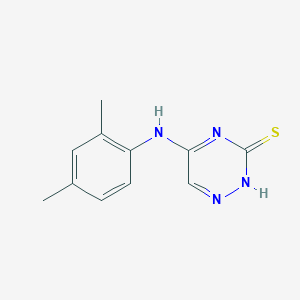
![4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol](/img/structure/B2712768.png)
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
